3,3-Dimethoxypropionaldehyde
Overview
Description
m-Tolualdehyde, also known as 3-methylbenzaldehyde, is an organic compound with the molecular formula C8H8O. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is a member of the benzaldehyde family, where a methyl group is substituted at the meta position of the benzene ring. m-Tolualdehyde is used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
m-Tolualdehyde can be synthesized through several methods. One common method involves the oxidation of m-xylene using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, m-Tolualdehyde is often produced through the catalytic oxidation of m-xylene. This process involves the use of metal catalysts, such as cobalt or manganese, in the presence of air or oxygen. The reaction is carried out at elevated temperatures and pressures to optimize the conversion of m-xylene to m-Tolualdehyde .
Chemical Reactions Analysis
Types of Reactions
m-Tolualdehyde undergoes various chemical reactions, including:
Oxidation: m-Tolualdehyde can be oxidized to m-toluic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction of m-Tolualdehyde with reducing agents such as sodium borohydride or lithium aluminum hydride yields m-tolyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of derivatives such as m-tolualdehyde derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol or ether).
Substitution: Halogens, nitrating agents, sulfonating agents, typically under acidic or basic conditions
Major Products Formed
Oxidation: m-Toluic acid.
Reduction: m-Tolyl alcohol.
Substitution: Various substituted m-tolualdehyde derivatives
Scientific Research Applications
m-Tolualdehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of m-Tolualdehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in many biological and chemical processes. Additionally, m-Tolualdehyde can undergo oxidation and reduction reactions, influencing its biological activity and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
o-Tolualdehyde:
p-Tolualdehyde:
Benzaldehyde: The parent compound without any methyl substitution.
Uniqueness of m-Tolualdehyde
m-Tolualdehyde is unique due to the position of the methyl group at the meta position, which influences its reactivity and physical properties. Compared to o-Tolualdehyde and p-Tolualdehyde, m-Tolualdehyde exhibits different chemical behavior in electrophilic aromatic substitution reactions and has distinct applications in various fields .
Properties
IUPAC Name |
3,3-dimethoxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-5(8-2)3-4-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVQJIFNPZJOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172543 | |
Record name | 3,3-Dimethoxypropionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19060-10-7 | |
Record name | 3,3-Dimethoxypropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19060-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethoxypropionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019060107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethoxypropionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethoxypropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can 3,3-Dimethoxypropanal be used to synthesize more complex molecules?
A: Yes. 3,3-Dimethoxypropanal can act as a valuable building block in organic synthesis. For instance, it reacts with (acetylmethylene)triphenylphosphorane to yield (E)-6,6-dimethoxy-3-hexen-2-one. [] This compound can then undergo Diels-Alder reactions with various dienes like cyclopentadiene, anthracene, and 1,3-diphenylisobenzofuran, leading to the formation of more complex cyclic structures. [] These reactions highlight the versatility of 3,3-Dimethoxypropanal as a synthetic intermediate.
Q2: Does 3,3-Dimethoxypropanal participate in any reactions relevant to biological systems?
A: While the provided research papers focus on synthetic applications, 3,3-Dimethoxypropanal is structurally related to malondialdehyde. [] Malondialdehyde is a product of lipid peroxidation and has been linked to oxidative stress and various diseases. [] Although the papers don't directly investigate this aspect, the structural similarity suggests that 3,3-Dimethoxypropanal could potentially interact with biological systems in ways that warrant further investigation.
Q3: How does the presence of methoxy groups in 3,3-Dimethoxypropanal influence its reactivity?
A: The methoxy groups in 3,3-Dimethoxypropanal play a crucial role in its reactivity. For example, they can act as protecting groups for the aldehyde functionality, allowing for selective chemical transformations at other positions within the molecule. [] Additionally, the electron-donating nature of the methoxy groups can influence the reactivity of the adjacent carbon atoms, making them more susceptible to certain reactions. [] Understanding these electronic and steric effects is key to harnessing the synthetic potential of 3,3-Dimethoxypropanal.
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